molecular formula C24H25N5O4S2 B2730416 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-37-4

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2730416
CAS RN: 865162-37-4
M. Wt: 511.62
InChI Key: NVPAEEMDTOAMIQ-PNHLSOANSA-N
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Description

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H25N5O4S2 and its molecular weight is 511.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel synthesis methods, such as microwave-assisted synthesis, have been developed for compounds with similar structural motifs, demonstrating potential for efficient production and characterization of such chemicals for research purposes. For instance, microwave-assisted synthesis was utilized to create novel acridine-acetazolamide conjugates, showcasing a method that could potentially be adapted for the synthesis of similar complex compounds (Ulus et al., 2016) (Ulus et al., 2016).

Antimicrobial Applications

  • Antimicrobial Activity : Several studies have indicated that benzamide derivatives and thiazole-based compounds exhibit significant antimicrobial properties. This suggests that compounds with similar structures could be explored for their antimicrobial efficacy. For example, new classes of benzamide derivatives were synthesized and showed notable antibacterial and antifungal activities (Priya et al., 2006) (Priya et al., 2006).

Anticancer Research

  • Anticancer Activity : Research into Co(II) complexes with similar functional groups has been conducted to explore their potential anticancer activities. These studies contribute to understanding how structurally similar compounds might interact with cancer cells, potentially guiding future research into the anticancer applications of the target compound (Vellaiswamy & Ramaswamy, 2017) (Vellaiswamy & Ramaswamy, 2017).

Drug Development and Bioactivity

  • Inhibitory and Bioactive Properties : Compounds containing similar sulfonamide and thiazole functionalities have been studied for their inhibitory effects against various biological targets, suggesting a potential research direction in drug development for the compound . For instance, novel sulfamethoxazole derivatives were explored for their inhibitory activity against heat shock protein 70 (HSP70), highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment and other diseases (Moghaddam et al., 2021) (Moghaddam et al., 2021).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S2/c1-2-33-18-17-29-21-7-3-4-8-22(21)34-24(29)27-23(30)19-9-11-20(12-10-19)35(31,32)28(15-5-13-25)16-6-14-26/h3-4,7-12H,2,5-6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPAEEMDTOAMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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